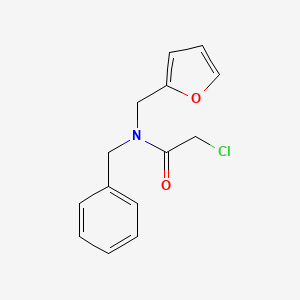

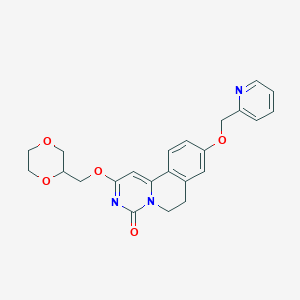

N-benzyl-2-chloro-N-(furan-2-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

N-benzyl-2-chloro-N-(furan-2-ylmethyl)acetamide derivatives have been synthesized through reactions involving 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters, producing compounds with potential anticancer activity (Horishny, Arshad, & Matiychuk, 2021).

Molecular Structure Analysis

The crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide demonstrates that the acetamide unit is inclined to the furan ring, with molecules linked by N—H⋯O and C—H⋯O hydrogen bonds, forming chains along specific directions (Subhadramma et al., 2015).

Chemical Reactions and Properties

N-benzyl-2-chloro-N-(furan-2-ylmethyl)acetamide participates in various chemical reactions, including photochemical routes to 2-substituted benzo[b]furans via a one-step metal-free reaction that highlights its utility in synthesizing complex organic structures (Protti, Fagnoni, & Albini, 2012).

Scientific Research Applications

Anticancer Activity

N-benzyl-2-chloro-N-(furan-2-ylmethyl)acetamide and its derivatives have been explored for their potential anticancer activities. A study by Horishny, Arshad, and Matiychuk (2021) synthesized 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives. These compounds exhibited selective cytotoxic effects against CCRF-CEM and SR leukemia cell lines, indicating their potential in leukemia treatment (Horishny, Arshad, & Matiychuk, 2021).

Crystal Structure Analysis

The crystal structure of similar compounds has been studied, providing insights into their molecular configuration. Subhadramma et al. (2015) analyzed the crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide, noting the inclination of the acetamide group to the furan ring and the formation of inversion dimers. Such structural studies are crucial for understanding the molecular interactions and properties of these compounds (Subhadramma et al., 2015).

Antifungal Effects

Kaplancıklı et al. (2013) focused on the antifungal properties of 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives. These compounds showed significant antifungal activity against various fungi species, including T. harzianum, A. ochraceus, and C. albicans, and were more effective than ketoconazole in some cases. This indicates the potential of N-benzyl-2-chloro-N-(furan-2-ylmethyl)acetamide derivatives in treating fungal infections (Kaplancıklı et al., 2013).

Anticonvulsant Properties

Shakya et al. (2016) synthesized N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives and evaluated them for anticonvulsant activity. Many compounds displayed significant anticonvulsant activity at low doses, comparable to phenytoin, suggesting their potential use in seizure management (Shakya et al., 2016).

Soil Adsorption and Herbicidal Activity

Peter and Weber (1985) investigated the adsorption and efficacy of alachlor and metolachlor, compounds related to N-benzyl-2-chloro-N-(furan-2-ylmethyl)acetamide, in soil. Their study highlighted how soil properties affect the bioactivity of these herbicides, offering insights into their environmental impact and usage in agriculture (Peter & Weber, 1985).

Safety and Hazards

Future Directions

The synthesis of amides and esters containing furan rings, such as “N-benzyl-2-chloro-N-(furan-2-ylmethyl)acetamide”, offers both economic and ecological benefits . These compounds add value to biorefinery processes or materials derived from renewable resources . Future research may focus on optimizing the synthesis process and exploring the potential applications of these compounds .

properties

IUPAC Name |

N-benzyl-2-chloro-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c15-9-14(17)16(11-13-7-4-8-18-13)10-12-5-2-1-3-6-12/h1-8H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUJFKOISSOAHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-chloro-N-(furan-2-ylmethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-7-tert-butyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2481207.png)

![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanone](/img/structure/B2481211.png)

![N-(3,5-dimethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2481222.png)

![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2481225.png)

![N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2481228.png)

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2481229.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2481230.png)